![molecular formula C9H15IO3 B3056868 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 74900-28-0](/img/structure/B3056868.png)
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Overview
Description
Molecular Structure Analysis
The structure of [La(odabco)₃]Cl₃·xH₂O has been characterized by single-crystal X-ray diffraction. The compound features six-coordinated octahedral La³⁺ sites, forming a 3D cationic coordination lattice with a primitive cubic (pcu) topology. Isolated voids within this lattice contain chloride anions and water molecules .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Stability
- The hydrolytic stability of 2,6,7-trioxabicyclo[2.2.2]octanes, similar to 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, is intermediate, making them useful in the synthesis of alkylcobaloximes containing ester and carboxy groups (Atkins, Golding, Howes, & Sellars, 1980).
Toxicity Studies
- Several compounds in the 2,6,7-trioxabicyclo[2.2.2]octane class, with various substituents including 1-(3-Iodopropyl), have been studied for their toxicity, particularly in relation to their effects on the central nervous system (Casida, Eto, Moscioni, Engel, Milbrath, & Verkade, 1976).
Polymer Synthesis
- The trioxabicyclo[2.2.2]octane group is used in polymer sciences for the synthesis of poly[(4-vinylphenyl)acetic acid], poly[3-(4-vinylphenyl)propionic acid], and poly(3-vinylbenzoic acid), indicating its utility in creating well-defined polymers (Ishizone, Okamoto, Hirao, & Nakahama, 1999).
Radiopharmaceutical Development
- 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been used in the synthesis of radioligands for GABA-gated chloride channels, relevant in studies of insecticide action and neurological research (Palmer & Casida, 1991).
Monomer Expansion Studies
- This compound is also explored in the context of monomers that expand during polymerization, providing insights into the behavior of materials under specific conditions (Saigo, Bailey, Endo, & Okawara, 1983).
properties
IUPAC Name |
1-(3-iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCIJURMLVSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568356 | |
Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
CAS RN |
74900-28-0 | |
Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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